molecular formula C8H8N4O2 B13612220 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid

1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13612220
M. Wt: 192.17 g/mol
InChI Key: CJVFVBJENHBBOL-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid is a high-value heterocyclic compound designed for advanced research and development. Its molecular structure, featuring a linked imidazole and pyrazole ring system, makes it a critical intermediate in medicinal chemistry and agrochemical science . In pharmaceutical research, imidazole-4-carboxylic acid derivatives are recognized as key scaffolds in drug discovery, notably serving as antagonists for receptors like mGluR5a, which are targets in the investigation of neurodegenerative diseases such as Alzheimer's . Concurrently, the 1-methyl-1H-pyrazole-4-carboxylic acid moiety is a established pharmacophore in modern fungicides, targeting succinate dehydrogenase (SDH) in pathogenic fungi . This unique combination of structural features provides researchers with a versatile building block for synthesizing novel active molecules. The compound is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-11-3-2-7(10-11)12-4-6(8(13)14)9-5-12/h2-5H,1H3,(H,13,14)

InChI Key

CJVFVBJENHBBOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2C=C(N=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid typically involves:

  • Construction of the pyrazole ring bearing a methyl substituent.
  • Introduction of the imidazole ring with a carboxylic acid substituent at the 4-position.
  • Coupling or condensation steps to link the pyrazole moiety at the 1-position of the imidazole ring.

The key challenge is achieving regioselective ring closure and high purity of the target compound with minimal isomer formation.

Preparation of Pyrazole Carboxylic Acid Intermediates

A well-documented approach to preparing pyrazole carboxylic acids, closely related to the pyrazole portion of the target compound, involves:

  • Starting materials: 2,2-difluoroacetyl halide (fluoride or chloride) and alpha, beta-unsaturated esters.
  • Step 1: Substitution/Hydrolysis Reaction
    Dissolution of the alpha, beta-unsaturated ester and an acid-binding agent in an organic solvent, followed by dropwise addition of 2,2-difluoroacetyl halide at low temperature. Subsequent alkaline hydrolysis yields an alpha-difluoroacetyl intermediate carboxylic acid solution.

  • Step 2: Condensation/Cyclization Reaction
    Addition of a catalyst (sodium iodide or potassium iodide) to the intermediate solution, followed by low-temperature condensation with methylhydrazine aqueous solution. The reaction is then subjected to reduced pressure and temperature increase to promote cyclization, yielding a crude pyrazole carboxylic acid product.

  • Purification: Acidification to pH 1-2 causes solid precipitation, which is filtered and recrystallized from aqueous alcohol (35-65% alcohol, such as methanol, ethanol, or isopropanol) to achieve high purity (~99.6% by HPLC) and good yield (~75%).

Step Reagents/Conditions Purpose Outcome
1 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester, acid-binding agent, organic solvent, low temperature Substitution and hydrolysis Alpha-difluoroacetyl intermediate
2 Catalyst (NaI or KI), methylhydrazine aqueous solution, low temperature condensation, reduced pressure, temperature rise Cyclization to pyrazole ring Crude pyrazole carboxylic acid
3 Acidification (HCl, pH 1-2), recrystallization (aqueous alcohol) Purification Pure pyrazole carboxylic acid, high yield and purity

Ring Closure and Regioselectivity Enhancement

A novel and economically advantageous process involves:

  • Acidification of the sodium enolate of alkyl difluoroacetoacetate using carbonic acid generated in situ by reacting carbon dioxide with water. This mild acidification avoids corrosive strong acids and reduces environmental impact.
  • Use of weak bases (such as sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate) in aqueous solution during ring closure to promote higher regioselectivity and suppress undesired isomers compared to strong bases like sodium hydroxide.

This process yields alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, precursors to the acid form, with improved yield and purity.

Coupling with Imidazole Ring

While direct synthetic routes for coupling the pyrazole carboxylic acid to the imidazole ring at the 1-position are less documented, general approaches include:

  • Functionalization of the imidazole ring at the 4-position with a carboxylic acid group.
  • Use of cross-coupling reactions or condensation methods to attach the 1-methyl-pyrazol-3-yl substituent to the imidazole nitrogen.
  • Purification by recrystallization and chromatographic techniques to isolate the desired regioisomer.

Data Table: Summary of Preparation Parameters

Parameter Details
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
Key Intermediates Alpha-difluoroacetyl intermediate, methylhydrazine adduct
Catalysts Sodium iodide, potassium iodide
Solvents for Recrystallization Methanol, ethanol, isopropanol (35-65% aqueous)
Reaction Temperatures Low temperature (~ -30 to 20 °C) for addition; reflux for recrystallization
Yield Approximately 75% for pyrazole acid intermediate
Purity >99.5% by HPLC after recrystallization
Acidification Method Carbonic acid in situ generation (CO2 + H2O) or HCl to pH 1-2
Base for Ring Closure Weak bases preferred (Na2CO3, K2CO3, NaHCO3, KHCO3)

Research Findings and Notes

  • The use of weak bases and in situ generated carbonic acid is a significant improvement over traditional methods requiring strong acids, reducing corrosion and environmental hazards.
  • The regioselectivity of pyrazole ring closure and the reduction of isomer impurities are critical for obtaining high-purity products.
  • The recrystallization conditions (solvent composition, temperature) are optimized to maximize purity and yield.
  • The compound's unique structure combining pyrazole and imidazole rings suggests potential for further synthetic modifications and biological activity exploration.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions to form esters, amides, or hydrazides. These transformations enhance solubility, bioavailability, or targeting in pharmaceutical applications.

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylate78
AmidationHATU, DIPEA, DMF, room temperatureN-(2-chlorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxamide65
Hydrazide formationHydrazine hydrate, ethanol, 80°C1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carbohydrazide82

The amidation process often employs coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid for nucleophilic attack by amines . Hydrazide derivatives serve as intermediates for further functionalization, such as Schiff base formation .

Cycloaddition and Ring-Opening Reactions

The imidazole ring participates in cycloaddition reactions due to its electron-deficient nature. For example, it reacts with α-isocyanoacetates to form fused heterocycles:

Example Reaction:

Reactants :

  • 1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid

  • Ethyl α-isocyanoacetate

Conditions :

  • Dichloromethane, 25°C, 12 hours

Product :

  • Pyrazolo-imidazo[1,2-a]pyridine-4-carboxylate (yield: 70%)

This methodology enables rapid diversification of the core structure for drug-discovery applications .

Acid-Base Reactions

The carboxylic acid group (pK<sub>a</sub> ~4.7) donates protons under basic conditions, forming water-soluble salts. The imidazole ring (pK<sub>a</sub> ~7) acts as a weak base, enabling zwitterionic behavior in neutral pH :

CompoundH++Conjugate base (carboxylate)(pKa4.7)\text{Compound} \rightleftharpoons \text{H}^+ + \text{Conjugate base (carboxylate)} \quad (\text{pK}_a \approx 4.7)Imidazole+H+Imidazolium(pKa7)\text{Imidazole} + \text{H}^+ \rightleftharpoons \text{Imidazolium} \quad (\text{pK}_a \approx 7)

This amphotericism facilitates interactions with biological targets, such as enzymes requiring proton transfer at active sites .

Metal Coordination Reactions

The nitrogen atoms in both rings coordinate with transition metals, forming complexes with potential catalytic or therapeutic properties:

Observed Coordination Modes:

Metal IonBinding SitesApplicationReference
Cu(II)Imidazole N3, pyrazole N1Antifungal agents
Fe(III)Carboxylate O, imidazole N3Oxidase mimics

For example, Cu(II) complexes exhibit enhanced antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to the parent compound (MIC: 32 µg/mL) .

5.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring fused pyrazole and imidazole structures. It has a chemical formula of C8H9ClN4O2C_8H_9ClN_4O_2 and a carboxylic acid functional group, contributing to its acidic properties. This compound is considered for its potential biological activities and applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various receptors and enzymes.

Potential Applications

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride has potential applications in fields such as:

  • Pharmaceuticals Development of drugs targeting specific biological pathways.
  • Agrochemicals: Design of new crop protection agents.
  • Materials Science: Synthesis of novel materials with tailored properties.

Structural Similarity

Several compounds share structural similarities with 1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride:

Compound NameSimilarity IndexUnique Features
1-Phenyl-1H-pyrazole-4-carboxylic acid0.83Exhibits distinct aromatic properties
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid0.82Contains additional methyl groups
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid0.82Fused ring system enhances biological activity
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate0.92Ethyl substitution affects solubility and activity
2-(1-Methyl-1H-pyrazol-5-yl)pyridine0.67Different nitrogen placement alters reactivity

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Properties/Applications References
1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid Imidazole-Pyrazole -COOH at imidazole-4; -CH₃ at pyrazole-1 Pharmaceutical intermediate
1-Methyl-1H-pyrazole-4-carboxylic acid Pyrazole -COOH at pyrazole-4; -CH₃ at pyrazole-1 Lower pKa due to electron-withdrawing COOH
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid Imidazole-Pyridine-Oxadiazole Oxadiazole and pyridine substituents Enhanced lipophilicity; drug candidates
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Pyrazole -COOH at pyrazole-4; -NH₂ and allyl groups Hydrogen-bonding capacity; agrochemicals
1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid Pyrazole-Pyrazole Ethyl and methylpyrazole substituents Dual pyrazole system; potential herbicides
1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic acid Imidazole-Benzyl Cyanobenzyl group at imidazole-1 Increased electron-withdrawing effects

Physical and Chemical Properties

  • Acidity (pKa): The carboxylic acid group in the target compound is influenced by the electron-donating methyl group on the pyrazole ring, which may slightly increase pKa compared to non-methylated analogues like 1-methyl-1H-pyrazole-4-carboxylic acid .
  • Lipophilicity (Log P) : Substituents like the oxadiazole and pyridine in ’s compound enhance lipophilicity, improving membrane permeability compared to the target compound .

Crystallographic and Analytical Tools

  • SHELX Software : Widely used for crystal structure refinement, confirming the stereochemistry of similar compounds (e.g., hydrogen-bonding networks in ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic precursors. A common approach involves:

Vilsmeier Reaction : Formylation of 1-methylpyrazole to generate a carboxaldehyde intermediate (e.g., pyrazole-4-carboxaldehyde) .

Oxidation : Conversion of the aldehyde to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ .

Imidazole Ring Formation : Condensation with appropriate reagents (e.g., ammonium acetate and benzil) under acidic or microwave-assisted conditions to assemble the imidazole moiety .

  • Key Considerations : Monitor regioselectivity during imidazole formation, as competing pathways may yield byproducts.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : Analysis of 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and purity. For example, imidazole protons resonate between δ 7.5–8.5 ppm, while pyrazole methyl groups appear near δ 3.5–4.0 ppm .
  • Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 416.1 for related imidazole-pyrrole derivatives) validate the molecular formula .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to confirm purity.

Q. What are common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives often involve substitutions on the imidazole or pyrazole rings. Examples include:

  • Amide Derivatives : React the carboxylic acid with amines (e.g., 2,2,2-trifluoroethylamine) using coupling agents like EDC/HOBt .
  • Esterification : Conversion to methyl/ethyl esters via Fischer esterification for improved solubility in biological assays .
  • Structural Analogs : Substituting the pyrazole methyl group with halogens or bulkier substituents to study steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Green Chemistry : Microwave-assisted synthesis in ionic liquids (e.g., [BMIM][BF₄]) reduces reaction time from hours to minutes and improves yields (84–89% vs. 68–78% under conventional reflux) .
  • Catalyst Screening : Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO₄]) enhance imidazole formation efficiency by stabilizing intermediates .
  • Byproduct Mitigation : Use TLC/HPLC to identify side products and adjust stoichiometry or temperature.

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Isotopic Labeling : For ambiguous proton assignments, synthesize deuterated analogs or use 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
  • Crystallography : If single crystals are obtained, use SHELX software for structural refinement to resolve ambiguities in bond lengths/angles .

Q. What computational approaches predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular Docking : Screen against protein targets (e.g., enzymes with imidazole-binding pockets) using AutoDock Vina to prioritize analogs for synthesis .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with experimental activity data to guide SAR studies .

Q. How is SHELX employed in structural analysis of related heterocyclic compounds?

  • Methodological Answer :

  • Data Collection : Acquire high-resolution X-ray diffraction data (≤ 0.8 Å) for accurate electron density mapping.
  • Refinement in SHELXL :

Input initial coordinates from SHELXS (direct methods).

Apply restraints for disordered moieties (e.g., methyl groups).

Validate using R-factors and difference Fourier maps .

  • Twinning Analysis : For challenging crystals, use SHELXD to handle twinning and improve model accuracy .

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